4-Phenylhex-4-en-3-one
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Overview
Description
4-Phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O It is characterized by a phenyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylhex-4-en-3-one can be synthesized through various methods. One common approach involves the Wittig-Horner reaction, where aliphatic aldehydes react with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane . This method is efficient and stereoselective, minimizing side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Phenylhex-4-en-3-one has several applications in scientific research:
Biology: Its derivatives have been studied for their antioxidant properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylhex-4-en-3-one involves its ability to act as an electrophile in various chemical reactions. The enone group is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The phenyl group can stabilize intermediates through resonance, enhancing the compound’s reactivity and selectivity in chemical processes .
Comparison with Similar Compounds
4-Phenylhex-4-en-3-one can be compared with other similar compounds, such as:
4-Phenylbut-4-en-3-one: Similar structure but with a shorter carbon chain.
4-Phenylhex-5-en-3-one: Similar structure but with a different position of the double bond.
4-Phenylhex-4-en-2-one: Similar structure but with a different position of the carbonyl group.
Properties
CAS No. |
24612-11-1 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h3,5-9H,4H2,1-2H3 |
InChI Key |
AYRGAPNSYOFPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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